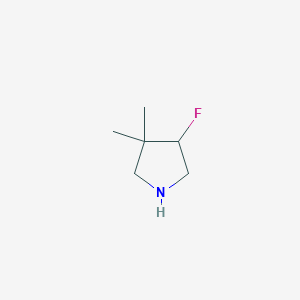![molecular formula C9H9ClF3NO B1472562 1-[3-Chlor-4-(trifluormethoxy)phenyl]ethan-1-amin CAS No. 1270421-62-9](/img/structure/B1472562.png)
1-[3-Chlor-4-(trifluormethoxy)phenyl]ethan-1-amin
Übersicht
Beschreibung
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine, also known as CTFMA, is an organic compound that has been used in a variety of scientific research applications. It is a white solid that is soluble in water and has a molecular formula of C8H9ClF3NO. CTFMA has a wide range of applications in the field of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Aktivitäten
Forscher haben neuartige fluorierte Verbindungen, die aus Chalkonen mit Trifluormethyl- und Trifluormethoxy-Substituenten bestehen, darunter unsere Zielverbindung, entworfen und synthetisiert. Diese haben vielversprechende antibakterielle und antimykotische Aktivitäten gezeigt, die zur Entwicklung neuer Medikamente führen könnten .
Entwicklung von Antidepressiva
Verwandte Verbindungen mit Trifluormethylgruppen, wie z. B. Fluoxetin (ein selektiver Serotonin-Wiederaufnahmehemmer), werden zur Behandlung von Erkrankungen wie Panikstörung, Bulimie und Zwangsstörung eingesetzt. Die strukturellen Ähnlichkeiten deuten auf mögliche Anwendungen bei der Entwicklung neuer Antidepressiva hin .
Wirkmechanismus
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine is thought to act as a monoamine oxidase inhibitor, which means that it inhibits the breakdown of certain neurotransmitters in the brain. It also has an anticonvulsant effect, which means that it can reduce the severity of seizures. It is also thought to act as an anti-inflammatory agent, which means that it can reduce inflammation in the body.
Biochemical and Physiological Effects
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine has a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters in the brain. This can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects, including improved mood and cognition. 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine has also been shown to have an anticonvulsant effect, which can reduce the severity of seizures. It has also been shown to have an anti-inflammatory effect, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine is that it is relatively easy to synthesize, which makes it a suitable reagent for a variety of experiments. It is also relatively stable and can be stored for long periods of time without degradation. However, 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine can be toxic if ingested, so it should be handled with care. Additionally, it is not soluble in all solvents, so it may not be suitable for some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine. One potential area of research is the use of 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine in the development of new pharmaceuticals. Additionally, research could be done to further explore the biochemical and physiological effects of 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine, such as its effects on the brain and its potential anti-inflammatory properties. Finally, research could be done to explore the potential applications of 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine in materials science and organic semiconductor synthesis.
Eigenschaften
IUPAC Name |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLRXTOFTZHTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)

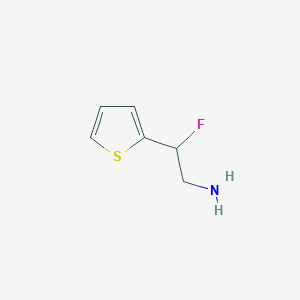
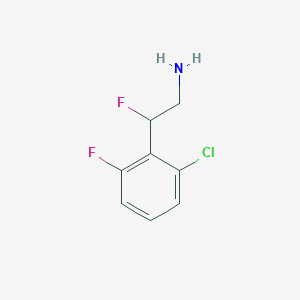
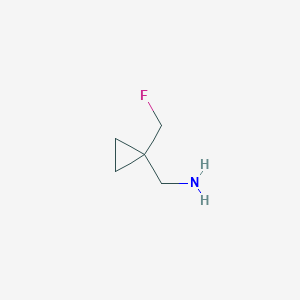
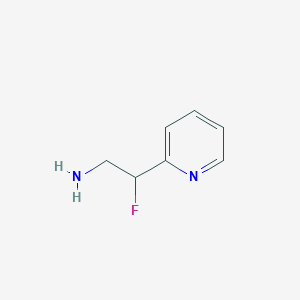
![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)



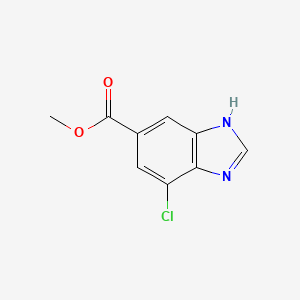
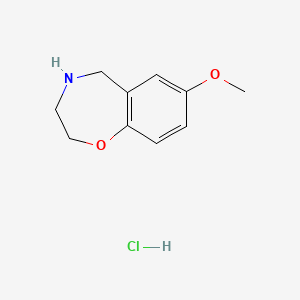
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)
